Terlakiren

Übersicht

Beschreibung

Terlakiren ist ein niedermolekulares Medikament, das als Renin-Inhibitor wirkt. Es wurde ursprünglich von Pfizer Inc. zur Behandlung von Bluthochdruck und anderen Herz-Kreislauf-Erkrankungen entwickelt. Die Summenformel von this compound ist C31H48N4O7S, und es hat ein Molekulargewicht von 620,8 g/mol . Die Verbindung ist für ihre hohe Wirksamkeit bei der Hemmung von humanem Renin mit einem IC50-Wert von 0,7 nM bekannt .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Terlakiren wird durch eine Reihe von chemischen Reaktionen synthetisiert, an denen verschiedene Reagenzien und Bedingungen beteiligt sind. Der Syntheseweg umfasst typischerweise die Bildung von Peptidbindungen und die Einarbeitung spezifischer funktioneller Gruppen, um die gewünschte Molekülstruktur zu erreichen. Der genaue Syntheseweg und die Reaktionsbedingungen sind proprietär und werden in der Öffentlichkeit nicht im Detail bekannt gegeben .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound umfasst die großtechnische chemische Synthese unter Verwendung optimierter Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess beinhaltet mehrere Reinigungsschritte, um Verunreinigungen zu entfernen und die gewünschten Qualitätsstandards zu erreichen. Die Produktionsverfahren sind so konzipiert, dass sie für die kommerzielle Herstellung skalierbar und kostengünstig sind .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Terlakiren unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann Oxidationsreaktionen eingehen, die zur Bildung von oxidierten Derivaten führen.

Reduktion: Reduktionsreaktionen können this compound in reduzierte Formen mit unterschiedlichen chemischen Eigenschaften umwandeln.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die bei den chemischen Reaktionen von this compound verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. Die Reaktionsbedingungen wie Temperatur, Druck und Lösungsmittel werden optimiert, um die gewünschten chemischen Umwandlungen zu erreichen .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus den chemischen Reaktionen von this compound gebildet werden, umfassen oxidierte und reduzierte Derivate sowie substituierte Verbindungen mit modifizierten funktionellen Gruppen.

Wissenschaftliche Forschungsanwendungen

Chemie: Terlakiren wird als Modellverbindung für die Untersuchung der Renin-Hemmung und die Entwicklung neuer Renin-Inhibitoren verwendet.

Biologie: Die Verbindung wird in biologischen Studien verwendet, um die Rolle von Renin in physiologischen und pathologischen Prozessen zu untersuchen.

Medizin: this compound hat potenzielle therapeutische Anwendungen bei der Behandlung von Bluthochdruck und anderen Herz-Kreislauf-Erkrankungen.

Wirkmechanismus

This compound übt seine Wirkung aus, indem es die Aktivität von Renin hemmt, einem Enzym, das am Renin-Angiotensin-System beteiligt ist. Renin spielt eine entscheidende Rolle bei der Regulierung des Blutdrucks und des Flüssigkeitshaushalts, indem es Angiotensinogen in Angiotensin I umwandelt. Durch die Hemmung von Renin reduziert this compound die Produktion von Angiotensin I und folglich von Angiotensin II, was zu Vasodilatation und einem niedrigeren Blutdruck führt . Die molekularen Ziele von this compound umfassen das aktive Zentrum von Renin, an dem es bindet und das Enzym daran hindert, sein Substrat zu katalysieren .

Wirkmechanismus

Terlakiren exerts its effects by inhibiting the activity of renin, an enzyme involved in the renin-angiotensin system. Renin plays a crucial role in regulating blood pressure and fluid balance by converting angiotensinogen to angiotensin I. By inhibiting renin, this compound reduces the production of angiotensin I and subsequently angiotensin II, leading to vasodilation and decreased blood pressure . The molecular targets of this compound include the active site of renin, where it binds and prevents the enzyme from catalyzing its substrate .

Vergleich Mit ähnlichen Verbindungen

Terlakiren wird mit anderen Renin-Inhibitoren verglichen, wie z. B.:

Aliskiren: Ein weiterer Renin-Inhibitor, der zur Behandlung von Bluthochdruck verwendet wird. Aliskiren hat eine andere chemische Struktur und ein anderes pharmakokinetisches Profil als this compound.

Remikiren: Ein Renin-Inhibitor mit ähnlichen therapeutischen Anwendungen, aber unterschiedlichen molekularen Eigenschaften.

This compound ist einzigartig aufgrund seiner hohen Potenz und seiner spezifischen Bindungsaffinität für Renin, was es zu einer wertvollen Verbindung für Forschung und therapeutische Anwendungen macht .

Biologische Aktivität

Terlakiren is a notable compound primarily recognized for its role as an orally active renin inhibitor, which has significant implications in the treatment of hypertension. Its biological activity stems from its ability to inhibit renin, an enzyme crucial in the renin-angiotensin system that regulates blood pressure and fluid balance in the body. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Formula:

- Chemical Formula: C₁₉H₂₃N₃O₄S

- Molecular Weight: 373.47 g/mol

This compound's mechanism of action involves the inhibition of renin, which catalyzes the conversion of angiotensinogen to angiotensin I. This action leads to a decrease in the production of angiotensin II, a potent vasoconstrictor, thereby resulting in lower blood pressure levels. Studies have shown that this compound exhibits significant antihypertensive effects in various animal models, including guinea pigs and monkeys, with a favorable safety profile compared to traditional antihypertensive medications.

Antihypertensive Effects

This compound has been studied for its efficacy in lowering blood pressure. A systematic review highlighted its effectiveness compared to placebo, demonstrating a notable reduction in both systolic and diastolic blood pressure across various studies . The following table summarizes the findings:

| Dosage (mg) | Systolic BP Reduction (mmHg) | Diastolic BP Reduction (mmHg) | Number of Participants |

|---|---|---|---|

| 75 | 2.9 to 10.0 lower | - | 1100 |

| 150 | 2.0 to 10.0 lower | - | 3786 |

| 300 | - | 4.49 lower | 3001 |

| 600 | - | 5.86 lower | 393 |

These results indicate that this compound can effectively reduce blood pressure levels, making it a promising candidate for hypertension management.

Case Studies and Research Findings

Several studies have focused on this compound's biological activity and its pharmacokinetics:

-

Study on Oral Bioavailability:

Research indicated that this compound has high oral bioavailability, which is crucial for its effectiveness as an antihypertensive agent. Modifications in its chemical structure have enhanced its stability and potency as a renin inhibitor . -

Molecular Dynamics Simulations:

Molecular dynamics simulations have shown that this compound interacts stably with key residues in the active site of the renin enzyme (e.g., Thr25 and His41). These interactions are characterized by hydrogen bonding and hydrophobic contacts, contributing to its efficacy. -

Comparative Analysis with Other Compounds:

In comparison with other antihypertensive agents, this compound's selectivity for human renin sets it apart from broader-spectrum drugs. The following table compares this compound with similar compounds:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Pinokalant | Broad-spectrum cation channel blocker | Targets multiple ion channels |

| Becatecarin | Anticancer agent | Distinct anticancer properties |

| Ritonavir | Antiretroviral protease inhibitor | Primarily used for HIV treatment |

| Lopinavir | Antiretroviral protease inhibitor | Often combined with Ritonavir for enhanced effect |

This compound's specificity towards renin within the renin-angiotensin system makes it a unique option among antihypertensive drugs.

Eigenschaften

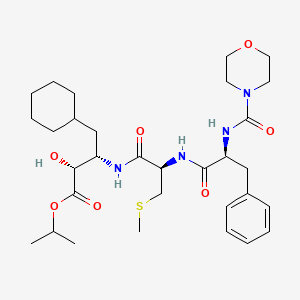

IUPAC Name |

propan-2-yl (2R,3S)-4-cyclohexyl-2-hydroxy-3-[[(2R)-3-methylsulfanyl-2-[[(2S)-2-(morpholine-4-carbonylamino)-3-phenylpropanoyl]amino]propanoyl]amino]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H48N4O7S/c1-21(2)42-30(39)27(36)24(18-22-10-6-4-7-11-22)32-29(38)26(20-43-3)33-28(37)25(19-23-12-8-5-9-13-23)34-31(40)35-14-16-41-17-15-35/h5,8-9,12-13,21-22,24-27,36H,4,6-7,10-11,14-20H2,1-3H3,(H,32,38)(H,33,37)(H,34,40)/t24-,25-,26-,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZQBKCWYZBHBOW-YIPNQBBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(C(CC1CCCCC1)NC(=O)C(CSC)NC(=O)C(CC2=CC=CC=C2)NC(=O)N3CCOCC3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC(=O)[C@@H]([C@H](CC1CCCCC1)NC(=O)[C@H](CSC)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)N3CCOCC3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H48N4O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00152533 | |

| Record name | Terlakiren | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00152533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

620.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119625-78-4 | |

| Record name | Terlakiren [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119625784 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terlakiren | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00152533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TERLAKIREN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E5H9IP637W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.